

Physicochemical Properties of 2-Morpholineacetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Morpholineacetic acid

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Abstract

2-Morpholineacetic acid is a heterocyclic compound incorporating a morpholine ring and an acetic acid moiety. This guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for its application in research, particularly in drug discovery and development. The document details available data on its acidity, lipophilicity, solubility, and other physical characteristics. Furthermore, it outlines general experimental protocols for the determination of these key parameters and presents a plausible synthetic route. While specific experimental data for **2-Morpholineacetic acid** is limited in publicly available literature, this guide consolidates predicted values, data from similar compounds, and established methodologies to serve as a foundational reference.

Physicochemical Data

The physicochemical properties of **2-Morpholineacetic acid** are crucial for understanding its behavior in biological systems and for formulation development. The data, compiled from various chemical suppliers and computational models, are summarized below.

General Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₃	[1][2]
Molar Mass	145.16 g/mol	[2]
Appearance	Off-White Solid	[2]
Density	1.202 g/cm ³	[2]
Melting Point	162-164 °C	[2]
Boiling Point	272 °C	[2]
Flash Point	118 °C	[2]
Refractive Index	1.483	[2]

Acidity and Lipophilicity

Experimental values for the pKa and LogP of **2-Morpholineacetic acid** are not readily available in the reviewed literature. The following table presents computationally predicted and calculated values.

Parameter	Value	Method	Source
pKa	2.25 ± 0.10	Predicted	[2]
LogP	-0.52	Consensus (average of five predictions)	[3]

Solubility

Quantitative solubility data for **2-Morpholineacetic acid** is sparse. Qualitative descriptions from commercial suppliers are provided below. It is noteworthy that while some sources suggest the morpholine ring enhances water solubility, others describe the compound as insoluble in water.[1]

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]
Water	Insoluble	[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **2-Morpholineacetic acid** are not available in the literature. However, standard methodologies can be applied.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

Procedure:

- Preparation of Solutions:
 - Prepare a standard solution of **2-Morpholineacetic acid** of known concentration (e.g., 0.01 M) in deionized water.
 - Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
- Titration:
 - Calibrate a pH meter using standard buffer solutions.
 - Place a known volume of the **2-Morpholineacetic acid** solution in a beaker with a magnetic stirrer.

- Immerse the pH electrode in the solution.
- Add the NaOH solution in small, precise increments, recording the pH after each addition.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of NaOH added.
 - Determine the equivalence point, which is the point of inflection on the curve.
 - The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method with n-octanol and water.^{[7][8]}

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to that in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this value.

Procedure:

- Preparation of Phases:
 - Saturate n-octanol with water and water with n-octanol.
- Partitioning:
 - Dissolve a known amount of **2-Morpholineacetic acid** in the aqueous phase.
 - Add an equal volume of the n-octanol phase to a separatory funnel.
 - Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
 - Allow the phases to separate completely.
- Analysis:

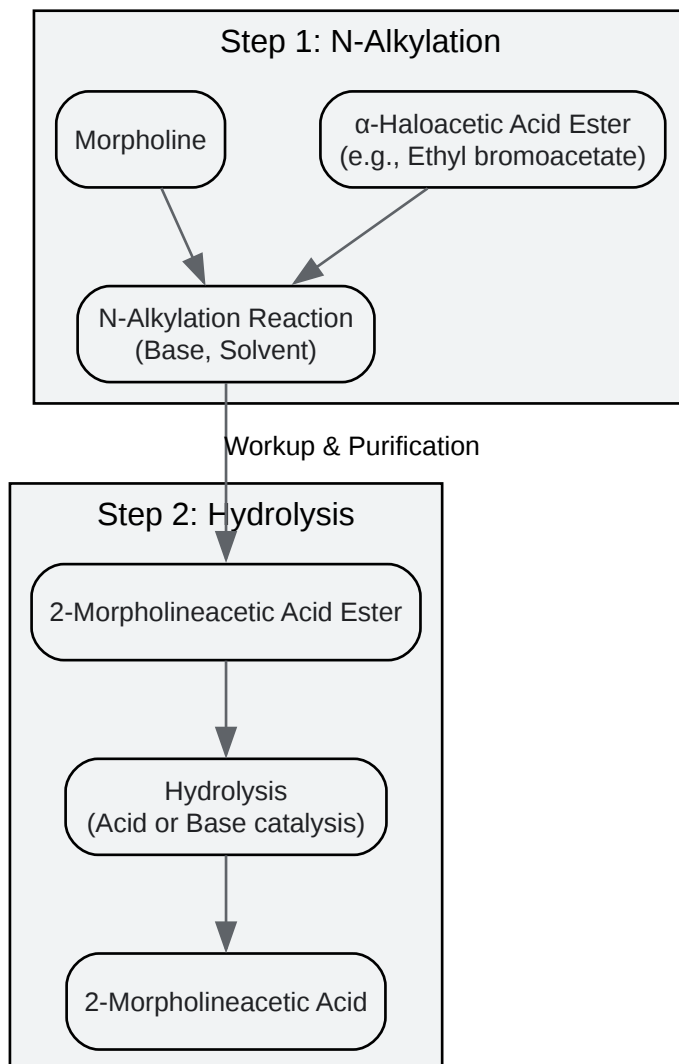
- Carefully separate the two phases.
- Determine the concentration of **2-Morpholineacetic acid** in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation:
 - Calculate the partition coefficient, $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$.
 - Calculate $\text{LogP} = \log_{10}(P)$.

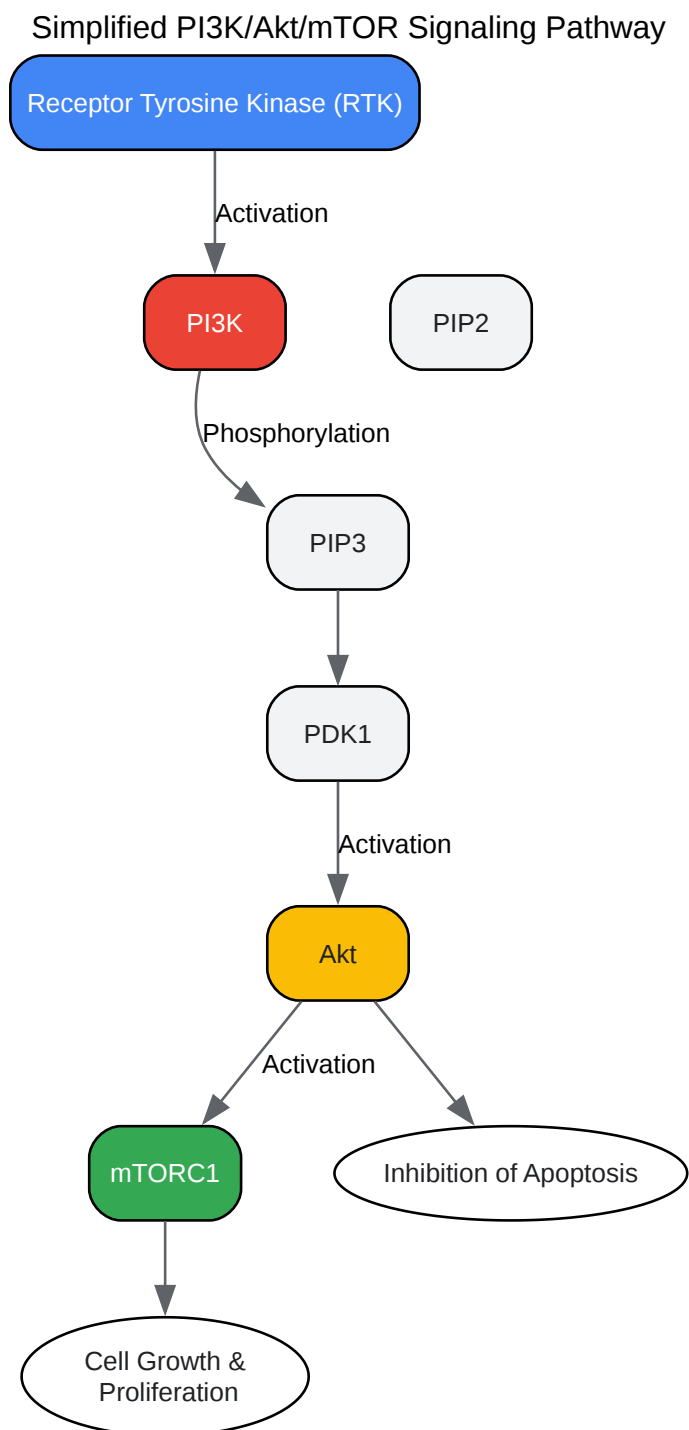
Synthesis Workflow

A specific, detailed experimental protocol for the synthesis of **2-Morpholineacetic acid** is not readily available. However, a general synthetic route for 2-substituted morpholines can be adapted. A plausible approach involves the N-alkylation of morpholine with a suitable two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection. A more direct, though potentially lower-yielding, approach could involve the reaction of morpholine with an α -haloacetic acid.

The following diagram illustrates a generalized synthetic workflow for N-substituted morpholine acetic acids.

Generalized Synthesis of N-Morpholineacetic Acids





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